molecular formula C10H13NO3 B101738 4-(Hydroxymethyl)-D-phenylalanine CAS No. 15720-17-9

4-(Hydroxymethyl)-D-phenylalanine

Cat. No.: B101738
CAS No.: 15720-17-9
M. Wt: 195.21 g/mol
InChI Key: OXNUZCWFCJRJSU-SECBINFHSA-N
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Description

Uridine 5’-monophosphate, also known as uridylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside uridine. Uridine 5’-monophosphate consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil. This compound plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine 5’-monophosphate can be synthesized through a whole-cell biocatalytic process using Saccharomyces cerevisiae. This process involves the conversion of orotic acid to uridine 5’-monophosphate by redistributing the metabolic flux between glycolysis and the pentose phosphate pathway. Key factors affecting the production include the concentrations of sodium dihydrogen phosphate, magnesium chloride, and the pH level .

Industrial Production Methods: Industrial production of uridine 5’-monophosphate often involves fermentation using mutant strains of Corynebacterium ammoniagenes. These strains are resistant to growth inhibition by pyrimidine analogues and have reduced uridine degrading activity, leading to higher yields of uridine 5’-monophosphate .

Chemical Reactions Analysis

Types of Reactions: Uridine 5’-monophosphate undergoes various chemical reactions, including coordination with metal ions such as lanthanides. These reactions are influenced by the presence of cationic and anionic micelles, which affect the stability and formation of complexes .

Common Reagents and Conditions: The coordination reactions typically occur in aqueous solutions at physiological pH ranges (7.3-7.5). The phosphate moiety of uridine 5’-monophosphate is primarily involved in the coordination with metal ions .

Major Products: The major products of these reactions are stable complexes of uridine 5’-monophosphate with metal ions, which can be used as biological probes for calcium and magnesium ions .

Scientific Research Applications

Uridine 5’-monophosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uridine 5’-monophosphate is unique among pyrimidine ribonucleoside monophosphates due to its specific structure and function. Similar compounds include:

    Cytidine 5’-monophosphate: Another pyrimidine nucleotide involved in RNA synthesis.

    Thymidine 5’-monophosphate: A nucleotide used in DNA synthesis.

    Adenosine 5’-monophosphate: A purine nucleotide involved in energy transfer and signal transduction.

Uridine 5’-monophosphate stands out due to its role in both RNA synthesis and various metabolic pathways, making it a versatile and essential compound in biological systems .

Properties

IUPAC Name

(2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNUZCWFCJRJSU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxymethyl)-D-phenylalanine
Reactant of Route 2
4-(Hydroxymethyl)-D-phenylalanine
Reactant of Route 3
4-(Hydroxymethyl)-D-phenylalanine
Reactant of Route 4
4-(Hydroxymethyl)-D-phenylalanine
Reactant of Route 5
4-(Hydroxymethyl)-D-phenylalanine
Reactant of Route 6
4-(Hydroxymethyl)-D-phenylalanine

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